molecular formula C7H7BrClNO B1290444 3-Bromo-5-chloro-2-methoxy-4-methylpyridine CAS No. 851607-30-2

3-Bromo-5-chloro-2-methoxy-4-methylpyridine

Cat. No. B1290444
M. Wt: 236.49 g/mol
InChI Key: CRWBHPSHBRYYIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated pyridines often involves regioselective halogenation and nucleophilic substitution reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate, with regioselective methoxylation and subsequent bromination steps . Similarly, a practical synthesis route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine was reported, highlighting the importance of regioselectivity and functional group transformations . These studies suggest that the synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine could potentially be achieved through careful selection of starting materials and control of reaction conditions to ensure the desired substitution pattern.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structure of halogenated pyridines. For example, the crystal structure of a related compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was determined using single-crystal X-ray diffraction, revealing a trans configuration around the C=N double bond and coplanarity of the benzene and pyridine rings . These techniques could be applied to 3-Bromo-5-chloro-2-methoxy-4-methylpyridine to elucidate its molecular geometry and confirm the positions of the substituents.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the presence and position of halogen atoms, which can participate in various chemical reactions. For instance, halogen dance reactions have been used to synthesize pentasubstituted pyridines, demonstrating the versatility of halogen atoms in facilitating functional group interconversions . The presence of a methoxy group can also affect the reactivity, as seen in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, where the methoxy group remained intact throughout the substitution, oxidation, nitration, and ammoniation reactions . These findings suggest that 3-Bromo-5-chloro-2-methoxy-4-methylpyridine could undergo similar transformations, with the halogen atoms serving as reactive sites for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are largely determined by their molecular structure. For example, the presence of halogen atoms can significantly influence the compound's melting point, boiling point, and solubility. The electronic properties, such as absorption and fluorescence, can also be affected, as observed in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, where the absorption and fluorescence maxima were reported . These properties are essential for the potential application of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine in medicinal chemistry or material science.

Scientific Research Applications

  • 3-(Bromoacetyl)coumarins

    • Application Summary : 3-(Bromoacetyl)coumarins are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are also used in the synthesis of various bioactive heterocyclic scaffolds .
    • Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results or Outcomes : These compounds have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
  • Pinacol boronic esters

    • Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
    • Methods of Application : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Safety And Hazards

The safety information available indicates that 3-Bromo-5-chloro-2-methoxy-4-methylpyridine may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3-bromo-5-chloro-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWBHPSHBRYYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630888
Record name 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-methoxy-4-methylpyridine

CAS RN

851607-30-2
Record name 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20.2 g (114 mmol) of N-bromosuccinimide was charged to a N,N-dimethylformamide (DMF) 15 ml solution of 7.2 g (46 mmol) of 5-chloro-2-methoxy-4-methylpyridine, followed by stirring at 50° C. for 20 hours. A diluted sodium thiosulfate aqueous solution was added to the reaction solution, and the aqueous layer was extracted with diethyl ether. The organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and subjected to filtration on the pad of a silica gel cake, and the solvent was distilled off under reduced pressure to obtain 10.6 g (yield: 97%) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine (melting point: 44 to 45° C.).
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15 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

3-bromo-2-methoxy-4-methylpyridine (100 mg) was added to DMF (575 μL). NCS (72.5 mg) was added to the solution, and the mixture was stirred at 80° C. for three hours. The reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%) to give the title compound (100 mg).
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